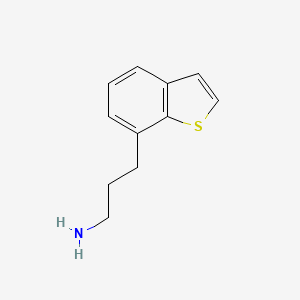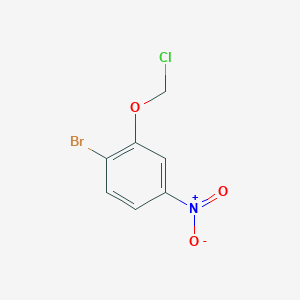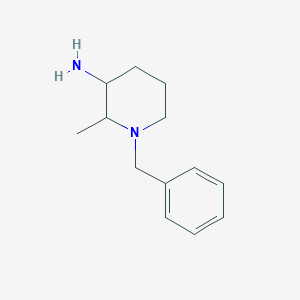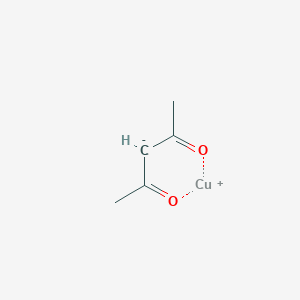
Hexyl 9-oxo-9h-fluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 9-oxo-9h-fluorene-4-carboxylate is an organic compound that belongs to the class of fluorene derivatives It is characterized by a hexyl ester group attached to the 9-oxo-9h-fluorene-4-carboxylate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 9-oxo-9h-fluorene-4-carboxylate typically involves the esterification of 9-oxo-9h-fluorene-4-carboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 9-oxo-9h-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hexyl 9-oxo-9h-fluorene-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of hexyl 9-oxo-9h-fluorene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-oxo-9h-fluorene-4-carboxylic acid methyl ester
- 9-oxo-9h-fluorene-4-carboxylic acid ethyl ester
- 2,7-dinitro-9-oxo-9h-fluorene-4-carboxylic acid hexyl ester
Uniqueness
Hexyl 9-oxo-9h-fluorene-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The hexyl group provides distinct hydrophobic properties, making it suitable for applications where such characteristics are desired.
Eigenschaften
CAS-Nummer |
94580-60-6 |
|---|---|
Molekularformel |
C20H20O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
hexyl 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C20H20O3/c1-2-3-4-7-13-23-20(22)17-12-8-11-16-18(17)14-9-5-6-10-15(14)19(16)21/h5-6,8-12H,2-4,7,13H2,1H3 |
InChI-Schlüssel |
WYJAEDOPWSZHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


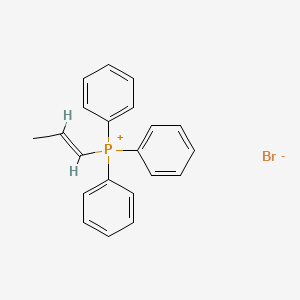
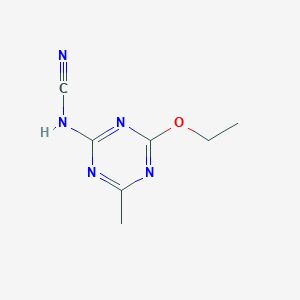
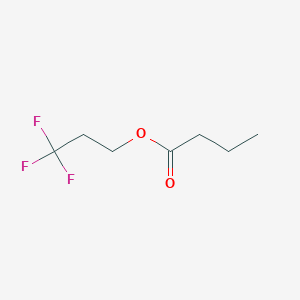
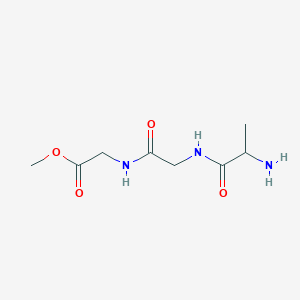


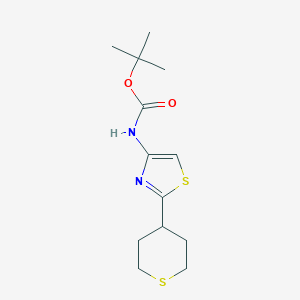
![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
